molecular formula C12H15BrN2O3S B7533965 1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone

1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone

Cat. No. B7533965
M. Wt: 347.23 g/mol
InChI Key: LLVFNMOBLUMVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone, also known as BRL-15572, is a compound that has been extensively studied for its potential use in the treatment of various neurological disorders. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of 1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone is not fully understood. However, it has been suggested that it acts as a selective antagonist of the 5-HT2C receptor. This receptor is involved in the regulation of mood, anxiety, and appetite.
Biochemical and Physiological Effects:
1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is involved in the regulation of mood and cognition. Additionally, it has been shown to increase the levels of serotonin in the hippocampus, which is involved in the regulation of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone is its selectivity for the 5-HT2C receptor. This makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, one limitation of 1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone is its poor solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for the study of 1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone. One area of research is the development of more potent and selective 5-HT2C receptor antagonists. Additionally, further studies are needed to explore the potential use of 1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, more research is needed to understand the exact mechanism of action of 1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone and its potential interactions with other neurotransmitter systems.

Synthesis Methods

The synthesis of 1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone involves the reaction of 3-bromobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then treated with ethyl chloroformate to give the final product.

Scientific Research Applications

1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone has been studied extensively for its potential use in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. It has been found to exhibit anxiolytic and antidepressant-like effects in animal models. Additionally, it has been shown to have antipsychotic effects in animal models of schizophrenia.

properties

IUPAC Name

1-[4-(3-bromophenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3S/c1-10(16)14-5-7-15(8-6-14)19(17,18)12-4-2-3-11(13)9-12/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVFNMOBLUMVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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